3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID
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Overview
Description
3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (–RC=N–) and are typically synthesized by the condensation of primary amines with carbonyl compounds.
Preparation Methods
The synthesis of 3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, including its use as an enzyme inhibitor or in drug development.
Industry: It is used in the development of corrosion inhibitors and as a component in electrochemical sensors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-(2-(2-PHENYLIMINO-ETHYLIDENE)-BENZOTHIAZOL-3-YL)-PROPANE-1-SULFONIC ACID include:
- 2,3-DIHYDRO-3-ETHYL-2-(2-(PHENYLIMINO)ETHYLIDENE)BENZOSELENAZOLE
- 1,3-DIETHYL-2,3-DIHYDRO-2-(2-(PHENYLIMINO)ETHYLIDENE)BENZIMIDAZOL-5-CARBONITRILE
- 3-(4-ETHOXY-PHENYLIMINO)-1,3-DIHYDRO-INDOL-2-ONE These compounds share similar structural features but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical reactivity and potential applications .
Properties
IUPAC Name |
3-[(2E)-2-(2-phenyliminoethylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-25(22,23)14-6-13-20-16-9-4-5-10-17(16)24-18(20)11-12-19-15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,21,22,23)/b18-11+,19-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSCFVDGDDQRS-ZXHDCMKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C/C=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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